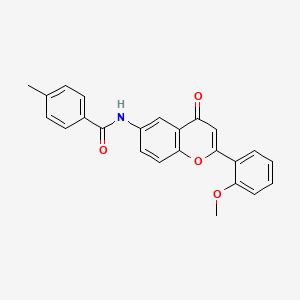

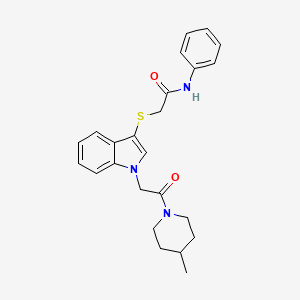

2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide is a useful research compound. Its molecular formula is C13H17F2NO4S2 and its molecular weight is 353.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiandrogen Activity

A series of derivatives similar to 2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide were synthesized to evaluate their antiandrogen activity. These compounds, particularly those with a trifluoromethyl series, exhibited partial androgen agonist activity, while the methyl series were identified as pure antagonists. This led to the discovery of novel, potent antiandrogens that are peripherally selective, contributing to treatments of androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Herbicidal Activity

Research into sulfonanilides with a pyrimidinyl-containing group at the 2′-position, similar in structure to the given compound, has shown significant herbicidal activity against paddy weeds while being selective against rice plants. This highlights the potential for developing effective weed control solutions in agricultural settings (Yoshimura et al., 2011).

Improved Water Flux in Nanofiltration Membranes

Novel sulfonated aromatic diamine monomers were synthesized for use in thin-film composite nanofiltration membranes, showing an increase in water flux due to enhanced surface hydrophilicity without compromising dye rejection. This application is critical for improving the efficiency of dye treatment in water purification processes (Liu et al., 2012).

Organic Chemistry and Catalysis

Triflamides, closely related to the compound due to their sulfonamide structure, are utilized as reagents, catalysts, or additives in various organic reactions. Their unique properties, such as high NH-acidity and strong electron-withdrawing capabilities, enable their use in a wide array of chemical reactions, highlighting the compound's potential versatility in organic synthesis and catalysis (Moskalik & Astakhova, 2022).

Antimicrobial Properties

Fluoro and trifluoromethyl derivatives of compounds similar to the provided chemical name have shown promising antifungal and antibacterial activities. This suggests potential applications in developing new antimicrobial agents, with structure-activity relationships providing insights into optimizing efficacy (Carmellino et al., 1994).

properties

IUPAC Name |

2-(difluoromethylsulfonyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F2NO4S2/c1-13(18,8-21-2)7-16-11(17)9-5-3-4-6-10(9)22(19,20)12(14)15/h3-6,12,18H,7-8H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMRWDQPNHCSEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1S(=O)(=O)C(F)F)(CSC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Amino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2996168.png)

![2-Chloro-N-[3-(cyclopropylmethyl)-2-oxo-1,3-benzoxazol-6-yl]propanamide](/img/structure/B2996169.png)

![ethyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2996170.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2996172.png)